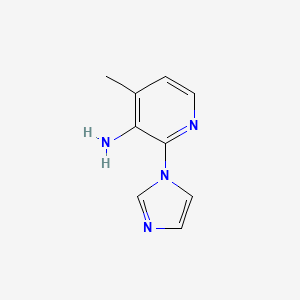
2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine is a heterocyclic compound that features both an imidazole and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methyl-3-nitropyridine with imidazole under reducing conditions to form the desired product. The reaction conditions often include the use of a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
化学反応の分析
Types of Reactions
2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the imidazole and pyridine rings.
Reduction: Reduced forms of the nitro group, if present.
Substitution: Substituted imidazole or pyridine derivatives.
科学的研究の応用
2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of advanced materials and as a building block for more complex molecules.
作用機序
The mechanism of action of 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The pyridine ring can participate in hydrogen bonding and π-π interactions, further modulating its biological effects.
類似化合物との比較
Similar Compounds
- 2-(1H-Imidazol-1-yl)pyridine
- 4-Methylimidazole
- 3-Aminopyridine
Uniqueness
2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine is unique due to the presence of both an imidazole and a pyridine ring in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to compounds with only one of these rings. Its specific substitution pattern also imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
2-imidazol-1-yl-4-methylpyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-7-2-3-12-9(8(7)10)13-5-4-11-6-13/h2-6H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSFSRNWXMUTEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)N2C=CN=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














